![molecular formula C16H15NO3S B3000507 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone CAS No. 20618-56-8](/img/structure/B3000507.png)
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
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Overview
Description
Synthesis Analysis
The synthesis of sulfur-containing compounds can involve various methods, including the use of catalysts. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding products in high yields . This suggests that similar catalysts might be employed in the synthesis of "3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone," potentially through a condensation reaction involving a methylphenyl sulfanyl group and a nitrophenyl propanone.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds can be complex and diverse. For example, the crystal structures of compounds with a sulfanyl group attached to a cyclohexyl or decyl group have been determined, showing that the rings in these molecules adopt chair conformations . This information can be extrapolated to predict that "3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone" may also exhibit a specific conformation that could influence its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of sulfur-containing compounds can vary depending on their structure. The study of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing binucleophilic agents resulted in the formation of various heterocyclic compounds . This indicates that the sulfanyl group can participate in reactions leading to the formation of diverse structures, which could be relevant when considering the potential reactions of "3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone."
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing compounds are influenced by their molecular structure. Gas-phase pyrolytic reactions of 3-phenylsulfanyl-1-propanols have been studied, revealing that the pyrolysis products include thiophenol and carbonyl compounds . This suggests that "3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone" might also undergo pyrolysis to yield thiophenol and other products, depending on its specific structure and the conditions of the reaction.
Scientific Research Applications
Synthesis and Structural Insights
Synthesis of Novel Compounds : The synthesis of novel compounds from 10-undecenoic acid hydrazide, involving intermediates such as 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone, has been detailed. These synthesized compounds were analyzed for their structure and stereochemistry, along with biological assays (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
Alpha-Sulfanyl-Beta-Amino Acid Derivatives : Research into the Mannich-type reaction for the synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide includes compounds like 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone. This study emphasized the importance of these derivatives as building blocks in pharmaceuticals (Kantam, Mahendar, Sreedhar, Choudary, Bhargava, & Privér, 2010).
Dihydropyrimidine-5-carbonitriles Structural Characterization : The structural characterization of dihydropyrimidine-5-carbonitrile derivatives, which includes similar compounds, was conducted. This study provided insights into their potential as dihydrofolate reductase inhibitors, a crucial aspect in pharmaceutical development (Al-Wahaibi, Shaik, Elmorsy, Abdelbaky, García‐Granda, Thamotharan, Thiruvenkatam, & El-Emam, 2021).
Catalysis and Chemical Reactions
Recyclable Catalyst Development : A study focused on sulfuric acid derivatives, including compounds structurally related to 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone, as recyclable catalysts for specific condensation reactions. This has implications for more sustainable and efficient chemical processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Polyimides with High Refractive Index : Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which involve related chemical structures, indicated their utility in creating materials with high refractive indices and low birefringence. Such materials are valuable in optics and electronics (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Biochemical Applications
Antibacterial Activity : A study focused on the synthesis and antibacterial activity of specific amino-heterocyclic compounds, which includes compounds structurally similar to 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone. The findings highlight the potential of these compounds in developing new antibacterial agents (Hu, Sun, Li, Huang, & Zhang, 2006).
Antioxidant and Antixanthine Oxidase Activities : Compounds structurally related to 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone were synthesized and evaluated for their antioxidant, antixanthine oxidase, and antielastase activities. These studies contribute to the understanding of potential pharmaceutical and cosmetic applications (Onul, Ertik, Mermer, & Yanardag, 2018).
Safety and Hazards
properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-5-7-15(8-6-12)21-10-9-16(18)13-3-2-4-14(11-13)17(19)20/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFSIYJOPUITLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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